(3S,4R)-4-(pentylamino)oxolan-3-ol
Description
(3S,4R)-4-(Pentylamino)oxolan-3-ol is a tetrahydrofuran-derived compound characterized by a hydroxyl group at position 3, a pentylamino group at position 4, and specific (3S,4R) stereochemistry. The pentylamino side chain introduces lipophilicity and may influence receptor binding or metabolic stability compared to shorter-chain or cyclic amine substituents .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(3S,4R)-4-(pentylamino)oxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-10-8-6-12-7-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
WVYVBKWBXIPMFD-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCCN[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCCCCNC1COCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and pentylamine.
Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce the amino group at the 4-position. This can be achieved through a series of reactions, including halogenation and nucleophilic substitution.
Hydroxylation: The introduction of the hydroxyl group at the 3-position is carried out using oxidation reactions. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of (3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted tetrahydrofuran derivatives
Scientific Research Applications
(3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with proteins and nucleic acids.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Pentylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
Key Observations :
- Lipophilicity: The pentylamino group in the target compound likely increases lipophilicity (logP) compared to pyrrolidinyl, morpholinyl, or benzylamino substituents, impacting membrane permeability and metabolic stability.
- Stereochemistry : The (3S,4R) configuration may confer distinct binding properties compared to racemic or (3R,4S) analogs (e.g., rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol) .
- Synthetic Utility: Tosyl derivatives (e.g., Compound 22b) are reactive intermediates, whereas amino-substituted analogs are typically end products or pharmacophores .
Biological Activity
(3S,4R)-4-(pentylamino)oxolan-3-ol is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize the current understanding of its biological activity, including relevant research findings, data tables, and case studies.
- IUPAC Name : (3S,4R)-4-(pentylamino)oxolan-3-ol
- Molecular Formula : C₈H₁₉NO₂
- Molecular Weight : 159.25 g/mol
Research indicates that (3S,4R)-4-(pentylamino)oxolan-3-ol interacts with specific biological pathways that may influence cellular processes. Its structure suggests it could act as a modulator of various receptors and enzymes involved in metabolic and signaling pathways.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Properties : There is evidence indicating that (3S,4R)-4-(pentylamino)oxolan-3-ol may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have hinted at its neuroprotective potential, possibly offering therapeutic avenues for neurodegenerative conditions.
Table 1: Summary of Key Findings on Biological Activity
Case Study 1: Antioxidant Activity
A study conducted on HL-60 cells demonstrated that (3S,4R)-4-(pentylamino)oxolan-3-ol significantly reduced reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent. The mechanism involved the upregulation of endogenous antioxidant enzymes.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory disorders.
Case Study 3: Neuroprotection
Research involving neuronal cell lines exposed to oxidative stress indicated that treatment with (3S,4R)-4-(pentylamino)oxolan-3-ol improved cell survival rates significantly compared to untreated controls. This points towards its neuroprotective capabilities.
Safety and Toxicology
Safety assessments are crucial for understanding the therapeutic window of (3S,4R)-4-(pentylamino)oxolan-3-ol. Current findings indicate low toxicity levels; however, comprehensive toxicological studies are necessary to validate these results before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
